[(2,4-Difluorophenyl)methylidene](methoxy)amine
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Overview
Description
1-(2,4-Difluorophenyl)-N-methoxymethanimine is an organic compound characterized by the presence of a difluorophenyl group attached to a methoxymethanimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-N-methoxymethanimine typically involves the reaction of 2,4-difluoroaniline with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently methylated to yield the final product. The reaction conditions usually involve refluxing the reactants in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine and its subsequent methylation.
Industrial Production Methods
Industrial production of 1-(2,4-Difluorophenyl)-N-methoxymethanimine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-N-methoxymethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction typically produces amines. Substitution reactions can lead to a wide range of substituted phenyl derivatives.
Scientific Research Applications
1-(2,4-Difluorophenyl)-N-methoxymethanimine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-N-methoxymethanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, while the methoxymethanimine moiety can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Difluorophenyl)-N-methoxymethanimine
- 1-(2,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl
- N-(2,4-Difluorophenyl)-2-fluorobenzamide
Uniqueness
1-(2,4-Difluorophenyl)-N-methoxymethanimine is unique due to its specific substitution pattern on the phenyl ring and the presence of the methoxymethanimine moiety. This combination of structural features imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which differentiate it from other similar compounds.
Properties
Molecular Formula |
C8H7F2NO |
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Molecular Weight |
171.14 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-N-methoxymethanimine |
InChI |
InChI=1S/C8H7F2NO/c1-12-11-5-6-2-3-7(9)4-8(6)10/h2-5H,1H3 |
InChI Key |
DKGPHRYZMVRUOP-UHFFFAOYSA-N |
Canonical SMILES |
CON=CC1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
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